1,1'-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene)
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Overview
Description
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of two 3,4-dimethylbenzene groups connected via an ethene bridge. This compound is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ether, benzene, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzyl chloride with a base to form the corresponding benzyl carbanion, which then undergoes a coupling reaction with ethene. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Ethane-bridged derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(3,4-dimethylphenyl)ethane: Similar structure but with an ethane bridge instead of an ethene bridge.
4,4’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Contains a tetrazole ring instead of dimethylbenzene groups.
Benzene,1,1’-(1,3-butadiene-1,4-diyl)bis-: Contains a butadiene bridge instead of an ethene bridge.
Uniqueness
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
6578-78-5 |
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Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
4-[1-(3,4-dimethylphenyl)ethenyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H20/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11H,5H2,1-4H3 |
InChI Key |
VDWSUGIVRQZANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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